La(fod)3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

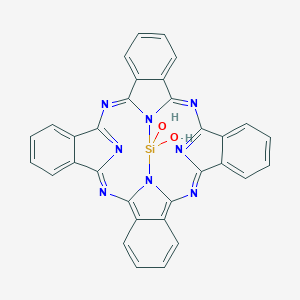

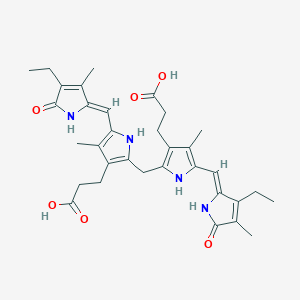

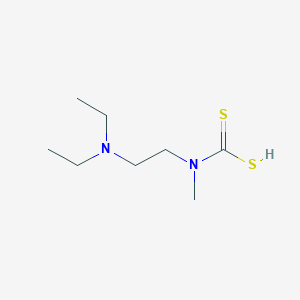

La(fod)3 is a useful research compound. Its molecular formula is C30H33F21LaO6 and its molecular weight is 1027.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Probing π-Electron Delocalization

La(fod)3, where fod stands for 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato, has been utilized as a sensitive probe for the extent and pattern of π-electron delocalization in aromatic and olefinic aldehydes and ketones. This application facilitates the assignment of 13C-NMR signals in complex, unsaturated molecules (Abraham, Bergen, Chadwick, & Sancassan, 1982).

2. Study of Vapor Pressure in Lanthanide Chelates

Research on this compound has included measuring vapor pressures via a modified Knudsen effusion method. This study provided insights into the vapor pressures of various Ln(fod)3 chelates (Ln = La, Nd, Sm, Gd, Dy, Er, Yb) and their relationship with the atomic number of the lanthanide ion (Swain & Karraker, 1971).

3. Chemical Exchange Effects in NMR Spectroscopy

This compound has been used to study chemical exchange effects in the proton NMR spectra of solutions containing lanthanide shift reagents. This research helps in understanding the mechanisms of chemical exchange processes in these systems (Boer, Sakkers, Hilbers, & Boer, 1977).

4. Analysis of Adducts with Aromatic Compounds

The proton magnetic resonance spectra of Ln(fod)3 adducts with aromatic compounds like 2,2′-bipyridyl and 1,10-phenanthroline have been studied. This research contributes to understanding the chemical shifts and interactions in these complexes (Iftikhar, 1996).

5. Investigation of Lanthanide-Induced Shifts

This compound has been instrumental in probing diamagnetic complexation contributions to shifts induced in NMR signals of aromatic ketones. This kind of research aids in the detailed understanding of molecular structures and electron distributions (Sancassan, Petrillo, & Abraham, 1995).

6. Separation of Shift Contributions in NMR

Studies involving this compound have helped in separating diamagnetic, contact, and pseudocontact shifts in multinuclear lanthanide-induced NMR studies. This provides more accurate values for shift contributions, crucial for understanding molecular interactions (Peters, Nieuwenhuizen, & Raber, 1985).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of La(fod)3 can be achieved through a simple precipitation method using La(NO3)3 and fod (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione) as starting materials.", "Starting Materials": [ "Lanthanum nitrate (La(NO3)3)", "6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fod)" ], "Reaction": [ "1. Dissolve La(NO3)3 in deionized water.", "2. Add fod to the solution and stir for 30 minutes.", "3. Adjust the pH of the solution to 7-8 using ammonium hydroxide.", "4. Heat the solution to 80°C and stir for 4 hours.", "5. Allow the solution to cool to room temperature and collect the precipitate by filtration.", "6. Wash the precipitate with deionized water and dry it under vacuum." ] } | |

Número CAS |

19106-89-9 |

Fórmula molecular |

C30H33F21LaO6 |

Peso molecular |

1027.4 g/mol |

Nombre IUPAC |

(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one;lanthanum |

InChI |

InChI=1S/3C10H11F7O2.La/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4-; |

Clave InChI |

ZBOYYNSAYKHYKM-KYQUTVEVSA-N |

SMILES isomérico |

CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.[La] |

SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[La+3] |

SMILES canónico |

CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[La] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)

![4-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(2-Methylphenyl)-3-Oxo-Naphthalene-2-Carboxamide](/img/structure/B103572.png)